molecular formula C10H19NO3 B2517542 N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide CAS No. 2034484-82-5

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide

Cat. No.: B2517542
CAS No.: 2034484-82-5
M. Wt: 201.266
InChI Key: FYNGIHISQGDTFB-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to the class of cyclopropanecarboxamides. These compounds are recognized as valuable synthetic intermediates and scaffolds in organic synthesis, particularly for constructing biologically active molecules . The cyclopropane ring is a key structural motif that can impart conformational restraint and influence metabolic stability when incorporated into larger molecular frameworks. The specific substitution pattern of this compound, featuring a 2,3-dimethoxy-2-methylpropyl side chain, suggests potential for tailored physicochemical properties and selective molecular interactions. Cyclopropanecarboxamide derivatives have demonstrated considerable research utility across multiple domains. In neuroscience, structurally related compounds have been developed as potent orexin receptor antagonists, showing promise for the study of sleep-wake disorders and insomnia . In oncology research, certain trans-substituted cyclopropanecarboxamides have been identified as effective inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target in anticancer drug discovery . Furthermore, some cyclopropanecarboxamides serve as flavor enhancers in food science research, such as N-3,7-dimethyl-2,6-octadienyl cyclopropylcarboxamide . The synthesis of cyclopropanecarboxamides typically proceeds via the reaction of a cyclopropanecarbonyl chloride with an appropriate amine or through the amidation of cyclopropanecarboxylic esters . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(14-3,7-13-2)6-11-9(12)8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNGIHISQGDTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Agrochemical Cyclopropanecarboxamides

Compound Name Substituent Molecular Weight Activity Source
N-(2,3-Dimethoxy-2-methylpropyl)cyclopropanecarboxamide 2,3-Dimethoxy-2-methylpropyl ~215.26* Not reported Inferred
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide 4-(3-Methylpyrazolyl)phenyl 243.29 Herbicidal
N-(Thiazol-2-yl)cyclopropanecarboxamide Thiazol-2-yl 168.22 Fungicidal

*Molecular weight calculated based on inferred formula.

Pharmaceutical Derivatives

Cyclopropanecarboxamide moieties are integral to several drugs:

  • Tozasertib Lactate : Contains a cyclopropanecarboxamide group linked to a pyrimidine-thiophenyl scaffold. It acts as an Aurora kinase inhibitor for cancer therapy .
  • Vaniprevir : A hepatitis C virus NS3/4A protease inhibitor incorporating a cyclopropanecarboxamide-lactone structure .

Table 2: Pharmaceutical Cyclopropanecarboxamides

Compound Name Substituent/Scaffold Molecular Weight Application Source
Tozasertib Lactate Pyrimidine-thiophenyl 464.59 (base) Antineoplastic
Vaniprevir Macrocyclic lactone-proline-valine 923.59 (CAS) Antiviral

Key Research Findings and Trends

Substituent-Driven Activity : Bulky alkoxy groups (e.g., dimethoxypropyl) may enhance lipid solubility, improving membrane permeability in agrochemical or drug candidates.

Heterocyclic vs. Alkoxy Substituents : Thiazole or pyrazole substituents (e.g., ) confer bioactivity via heteroatom interactions, whereas alkoxy chains (as in the target compound) may optimize pharmacokinetic properties.

Stereochemical Complexity : Diastereomer ratios (e.g., 23:1 in ) underscore the synthetic challenges in cyclopropane derivatives, necessitating advanced purification techniques.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclopropane Ring : This is achieved through cyclization reactions under controlled conditions.
  • Substitution Reactions : The introduction of the dimethoxy group is done via nucleophilic substitution methods using appropriate reagents.
  • Final Amide Formation : The cyclopropanecarboxylic acid is reacted with the amine derivative to yield the final product.

The compound's structure can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

This compound exhibits its biological effects through several mechanisms:

  • Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests, indicating its potential as a therapeutic agent for depression.
  • Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestSignificant reduction in immobility time
NeuroprotectionCell Culture (neurons)Reduced cell death under oxidative stress conditions
Enzyme InhibitionIn vitro enzyme assaysIC50 values indicating effective inhibition

Case Studies

  • Antidepressant Efficacy : A study conducted on rodents showed that administration of this compound led to a notable decrease in depressive behaviors compared to controls. The compound was administered at varying doses over a two-week period.
  • Neuroprotective Study : In vitro assays using primary neuronal cultures demonstrated that treatment with this compound significantly reduced apoptosis induced by oxidative agents. The protective effect was quantified using flow cytometry and confirmed by subsequent biochemical assays measuring caspase activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide, and what challenges arise during its alkylation steps?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclopropanecarboxylic acid activation (e.g., conversion to an acid chloride or mixed anhydride), followed by amidation with 2,3-dimethoxy-2-methylpropylamine. A critical challenge is optimizing the alkylation step, where steric hindrance from the branched 2,3-dimethoxy-2-methylpropyl group can reduce reaction efficiency. Adjusting reaction conditions (e.g., using polar aprotic solvents like DMF and bases such as DIPEA) improves yields . Comparative studies with structurally similar compounds (e.g., sulfonamide derivatives) suggest that microwave-assisted synthesis may accelerate this step .

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